

Application Notes and Protocols for ODM-203 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5] It demonstrates balanced inhibitory effects on both receptor families, which are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2][3][5] In preclinical studies, ODM-203 has shown significant antitumor activity in both FGFR-dependent and angiogenic cancer models.[1] [2][3][4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of ODM-203.

Mechanism of Action

ODM-203 exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFR and VEGFR family members. This inhibition blocks downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[1] ODM-203 has been shown to inhibit FGFR and VEGFR family kinases in the low nanomolar range in biochemical assays.[2][4][5]

Data Presentation

Table 1: Biochemical Assay Data for ODM-203



Target Kinase	IC50 (nmol/L)
FGFR1	6
FGFR2	8
FGFR3	10
FGFR4	35
VEGFR1	7
VEGFR2	9
VEGFR3	12

Data represents the concentration of ODM-203 required to inhibit 50% of the kinase activity in a biochemical assay.[2][4][5]

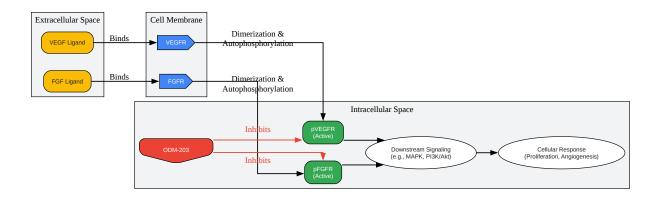
Table 2: Cellular Assav Data for ODM-203

Cell Line	Receptor Dependence	Assay Type	IC50 (nmol/L)
H1581	FGFR1 amplification	Proliferation	104
SNU16	FGFR2 amplification	Proliferation	150
RT4	FGFR3-TACC3 fusion	Proliferation	192
HUVEC	VEGFR	VEGF-induced tube formation	33

Data represents the concentration of ODM-203 required to inhibit 50% of the cellular response. [1][2][4][5]

Mandatory Visualizations Signaling Pathway of FGFR/VEGFR Inhibition by ODM203



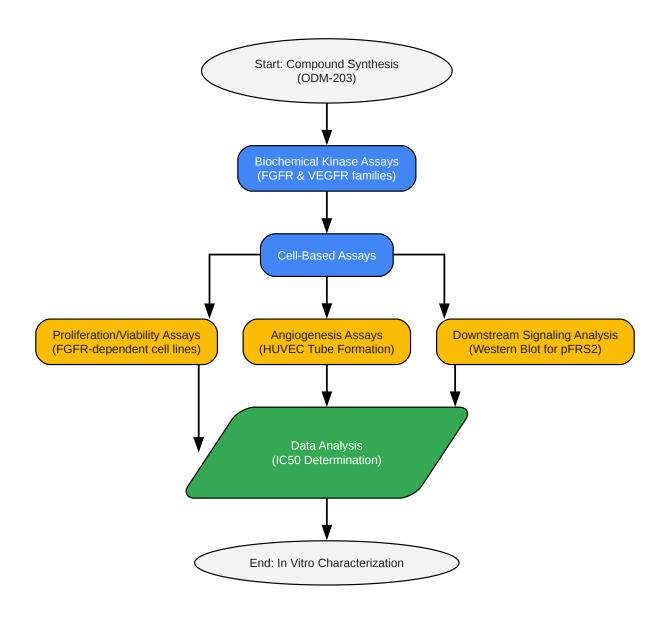


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Caption: FGFR/VEGFR signaling pathway and inhibition by ODM-203.

Experimental Workflow for In Vitro Evaluation of ODM- 203





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Caption: General workflow for in vitro testing of ODM-203.

Experimental Protocols Biochemical Kinase Assay (General Protocol)

This protocol provides a general method for determining the in vitro kinase inhibitory activity of ODM-203 against FGFR and VEGFR family members. Commercially available kinase assay kits can be utilized.



Materials:

- Recombinant human FGFR and VEGFR kinases
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- ODM-203 (serial dilutions)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of ODM-203 in DMSO and then dilute in kinase buffer.
- Add the diluted ODM-203 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the recombinant kinase and substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percent inhibition for each concentration of ODM-203 and determine the IC50 value.

Cell Proliferation Assay



This protocol is used to assess the anti-proliferative effect of ODM-203 on FGFR-dependent cancer cell lines.

Materials:

- FGFR-dependent cell lines (e.g., H1581, SNU16, RT4)[1][2]
- Complete cell culture medium
- ODM-203 (serial dilutions)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom plates
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of ODM-203 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percent inhibition of cell proliferation for each concentration of ODM-203 and determine the IC50 value.

HUVEC Tube Formation Assay (Angiogenesis Assay)

This assay evaluates the effect of ODM-203 on the VEGF-induced tube formation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:



- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Matrigel or similar basement membrane extract
- VEGF
- ODM-203 (serial dilutions)
- 96-well plates
- Microscope

Procedure:

- Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
- Seed HUVECs onto the Matrigel-coated wells in the presence of serial dilutions of ODM-203 or DMSO (vehicle control).
- Stimulate tube formation by adding VEGF to the medium.
- Incubate the plate for a specified time (e.g., 6-18 hours) to allow for tube formation.
- Visualize and capture images of the tube-like structures using a microscope.
- Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
- Calculate the percent inhibition of tube formation for each concentration of ODM-203 and determine the IC50 value.[1][2][4][5]

Western Blot Analysis for Downstream Signaling

This protocol is used to confirm the inhibition of FGFR signaling by ODM-203 by assessing the phosphorylation of downstream effector proteins like FRS2.

Materials:



- FGFR-dependent cell line (e.g., SNU16)[1]
- Cell lysis buffer with protease and phosphatase inhibitors
- ODM-203
- Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- SDS-PAGE gels and blotting equipment

Procedure:

- Culture the cells and treat them with various concentrations of ODM-203 for a specified time.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the effect of ODM-203 on the phosphorylation of the target protein.[1]

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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